METHYL 1-[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]PIPERIDINE-4-CARBOXYLATE
Overview
Description
METHYL 1-[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring, a phenylsulfanyl group, and a phenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfanyl Group: This step often involves the use of thiophenol or related reagents under conditions that promote the formation of the sulfanyl linkage.
Acetylation: The phenylacetyl group is introduced using acylation reactions, typically employing acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
METHYL 1-[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]PIPERIDINE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 1-[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with biological molecules through sulfur-based interactions, while the piperidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 1-[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]PIPERIDINE-4-CARBOXYLATE: shares similarities with other piperidine derivatives and phenylsulfanyl compounds.
Phenylsulfanyl Acetyl Piperidine Derivatives: These compounds have similar structural features and may exhibit comparable biological activities.
Uniqueness
- The combination of the piperidine ring, phenylsulfanyl group, and phenylacetyl group in a single molecule makes this compound unique.
- Its specific structural arrangement allows for distinct interactions with biological targets, potentially leading to unique pharmacological profiles.
Properties
IUPAC Name |
methyl 1-(2-phenyl-2-phenylsulfanylacetyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-25-21(24)17-12-14-22(15-13-17)20(23)19(16-8-4-2-5-9-16)26-18-10-6-3-7-11-18/h2-11,17,19H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFIKHONKGLBAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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